molecular formula C20H14N4O3 B3585098 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B3585098
M. Wt: 358.3 g/mol
InChI Key: CWTDCUNNIJYHKP-UHFFFAOYSA-N
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Description

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that features a quinazoline core substituted with a 4-nitrophenyl group and an amino phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzonitrile with 4-nitrobenzaldehyde to form the quinazoline coreThe reaction conditions often require the use of catalysts such as zinc ferrite under solvent-free conditions to enhance yield and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is C20H14N4O3C_{20}H_{14}N_{4}O_{3}, with a molecular weight of 362.35 g/mol. The structure includes a quinazoline ring substituted with a nitrophenyl group and an amino phenol moiety, which contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Cancer Cell Lines : Research has shown that compounds related to quinazoline can effectively inhibit the growth of various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colorectal (HT-29) cancers. The IC50 values for these compounds often range from 10 µM to 12 µM, indicating potent cytotoxic effects .
Cell Line IC50 (µM) Compound
PC-310A3
MCF-710A5
HT-2912A6

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. In one study, compounds were screened for their activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Screening : Among the synthesized compounds, certain derivatives demonstrated significant antibacterial activity against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
Bacterial Strain MIC (µg/mL) Compound
Klebsiella pneumoniae1.56PTS14
Staphylococcus aureus1.56PTS14

Enzyme Inhibition

The potential of quinazoline derivatives as enzyme inhibitors has been explored extensively:

  • Inhibition of α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism, making their inhibition a target for diabetes management. Compounds derived from quinazoline have shown promising results in inhibiting these enzymes with IC50 values comparable to established inhibitors like quercetin .
Enzyme IC50 (µM) Compound
α-Amylase12.43Compound II
α-Glucosidase12.57Compound II

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated the anticancer efficacy of various quinazoline derivatives on multiple cancer cell lines. The results indicated that the introduction of different substituents on the quinazoline ring significantly enhanced the antiproliferative activities compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Potential

Another investigation focused on the synthesis and screening of quinazoline derivatives against bacterial infections. The study highlighted that specific substitutions on the quinazoline scaffold increased antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in disease pathways. The quinazoline core is known to interact with various biological targets, including kinases and other proteins, thereby modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 2-(4-nitrophenyl)quinazolin-4-yl derivatives.

    Phenol Derivatives: Compounds such as 4-nitrophenyl phenol.

Uniqueness

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C20H14N4O3, and it features a quinazoline core substituted with a nitrophenyl group and a phenolic hydroxyl group. The presence of these functional groups contributes to its biological activity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases.
  • Redox Reactions : The nitro group can participate in redox reactions, which may alter the cellular redox state, leading to apoptosis in cancer cells.
  • Interference with Cell Signaling : It may disrupt cell signaling pathways that are crucial for cancer cell growth and metastasis.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluating different quinazoline derivatives indicated that compounds similar to this compound demonstrated potent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines, indicating strong anticancer potential .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Quinazoline derivatives have been reported to possess activity against both gram-positive and gram-negative bacteria.

  • In Vitro Studies : Preliminary studies show that related compounds exhibit antibacterial effects, which could extend to this compound. The nitrophenyl group is often implicated in enhancing antimicrobial activity .

Case Studies and Research Findings

  • Cytotoxic Evaluation :
    • A study synthesized various quinazoline derivatives, including those with nitrophenyl substitutions, and evaluated their cytotoxic effects using MTT assays. Compounds similar to this compound showed significant inhibition of cell growth in a dose-dependent manner .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that quinazoline derivatives can effectively bind to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .
  • Comparative Analysis :
    • Compared with other similar compounds (e.g., 2-(4-Bromophenyl)-quinazolin-4(3H)-one), this compound exhibits unique biological activities due to its specific structural features .

Summary Table of Biological Activities

Activity TypeEvidence/FindingsReference
AnticancerSignificant cytotoxicity against PC3, MCF-7, HT-29 cells; IC50 values ~10–12 µM
AntibacterialPotential activity against gram-positive/negative bacteria
Anti-inflammatoryRelated compounds show inhibition of inflammatory pathways

Properties

IUPAC Name

3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-5-3-4-14(12-16)21-20-17-6-1-2-7-18(17)22-19(23-20)13-8-10-15(11-9-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTDCUNNIJYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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